molecular formula C16H18N2O2 B2540866 (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 2102411-93-6

(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2540866
CAS No.: 2102411-93-6
M. Wt: 270.332
InChI Key: MSVXGXPQMMLPPJ-YWVIFJGQSA-N
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Description

(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a high-purity chemical compound offered for research and development applications. This complex azabicyclo[3.1.0]hexane derivative features a unique stereospecific structure with an aminophenyl substituent that makes it valuable for medicinal chemistry and neuroscience research. The compound belongs to a class of 3-azabicyclo[3.1.0]hexane derivatives that have demonstrated significant potential in central nervous system (CNS) drug discovery research. Compounds within this structural class have been investigated as potent and selective triple reuptake inhibitors (TRIs) targeting key neurotransmitter transporters including serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . Research indicates that appropriately substituted 3-azabicyclo[3.1.0]hexane derivatives can exhibit favorable developability profiles with good oral bioavailability (>30%) and significant brain penetration (B/B > 4) in preclinical models . The specific stereochemistry (1R,5S,6r) of this compound is critical for its biological activity and interaction with molecular targets. The 3-aminophenyl moiety at the 6-position, combined with the allyl substitution on the nitrogen, represents strategic structural features that contribute to the compound's pharmacodynamic and pharmacokinetic properties. Structure-activity relationship (SAR) studies of similar compounds have guided optimal decoration of this scaffold for enhanced potency and selectivity . This product is offered in multiple packaging options to accommodate varying research needs: Supplier Packaging Purity ANGENE 100mg, 250mg, 1g 95% Fluorochem 250mg, 1g 95% Primary Research Applications: • Neuroscience research and neuropharmacology studies • Medicinal chemistry and structure-activity relationship investigations • Triple monoamine reuptake inhibition mechanism studies • CNS drug discovery and development programs • Chemical biology and target validation NOTE: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety protocols should be followed when handling this compound.

Properties

IUPAC Name

(1S,5R)-6-(3-aminophenyl)-6-ethyl-3-prop-2-enyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-8-18-14(19)12-13(15(18)20)16(12,4-2)10-6-5-7-11(17)9-10/h3,5-7,9,12-13H,1,4,8,17H2,2H3/t12-,13+,16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVXGXPQMMLPPJ-OCZCAGDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2C1C(=O)N(C2=O)CC=C)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1([C@@H]2[C@H]1C(=O)N(C2=O)CC=C)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps in the synthesis may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the allyl and ethyl groups via alkylation reactions.
  • Functionalization of the phenyl ring with an amino group through nitration and subsequent reduction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale production.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of pathways: It could inhibit certain biochemical pathways, leading to therapeutic effects.

    Activation of signaling cascades: The compound may activate signaling pathways that result in desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Pharmacological Relevance References
Target Compound 3-azabicyclo[3.1.0]hexane 3-allyl, 6-(3-aminophenyl), 6-ethyl, 2,4-dione Potential RBP4 antagonist
Trovafloxacin Precursor 3-azabicyclo[3.1.0]hexane 6-amino, protected allyl/benzyl groups Gyrase inhibitor
Oxacillin 4-thia-1-azabicyclo[3.2.0]heptane 5-methyl-3-phenylisoxazolyl group β-lactam antibiotic
MLN-519 (PS-519) 6-oxa-2-azabicyclo[3.2.0]heptane 1-hydroxyl, 4-methyl/propyl groups Proteasome inhibitor

Substituent Effects on Pharmacological Activity

  • Allyl Group (Target Compound) : Unlike benzyl or methyl groups in related compounds (e.g., ’s trifluoromethylphenyl derivative), the allyl group may increase susceptibility to oxidation, affecting pharmacokinetics .
  • 3-Aminophenyl vs. Isoxazolyl (Oxacillin): The aminophenyl group in the target compound enhances hydrogen-bonding capacity compared to Oxacillin’s hydrophobic isoxazolyl group, suggesting divergent biological targets .

Physicochemical Properties

Property Target Compound Trovafloxacin Precursor Oxacillin
Molecular Weight ~316.4 g/mol (estimated) ~250–300 g/mol 401.44 g/mol
Polarity Moderate (diones, aminophenyl) Low (protected amines) High (carboxylic acid, thia)
Solubility Likely DMSO/methanol soluble Lipophilic Water-soluble (sodium salt)

Biological Activity

(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic potential, and relevant case studies.

Molecular Structure and Properties

The molecular formula for (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is C₁₆H₁₈N₂O₂, with a molecular weight of approximately 270.33 g/mol. The compound features a unique bicyclic framework that contributes to its biological activity.

Biological Activity Overview

The compound exhibits various biological activities primarily through its interactions with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of aromatase, an enzyme critical in the biosynthesis of estrogens.

Enzyme Inhibition

Research indicates that derivatives of azabicyclo compounds, including (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, demonstrate significant inhibitory effects on aromatase activity:

CompoundKi Value (µM)Remarks
(1R,5S)-3-Aminophenyl derivative1.2Slightly more potent than aminoglutethimide
1-(4-Aminophenyl)-3-butyl derivative0.015Approximately 100 times more potent than aminoglutethimide
1-(4-Aminophenyl)-3-pentyl derivative0.02Similar potency to above

These findings suggest that modifications to the structure can enhance inhibitory potency against aromatase.

The mechanism by which (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves binding to the active site of aromatase and altering its conformation, thereby inhibiting its enzymatic activity. This inhibition can lead to decreased estrogen levels in hormone-dependent tumors.

Case Studies

Several studies have highlighted the therapeutic potential of this compound and its analogs:

  • In Vitro Studies : A study demonstrated that analogs of aminoglutethimide based on the azabicyclo structure showed promising results in inhibiting aromatase with Ki values significantly lower than traditional inhibitors .
  • Therapeutic Applications : The potential application in endocrine therapy for hormone-dependent cancers such as breast cancer has been explored extensively. The ability to inhibit estrogen synthesis positions these compounds as candidates for further drug development .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclo[3.1.0]hexane core in this compound?

  • Methodology : The bicyclo[3.1.0]hexane scaffold can be synthesized via (i) intramolecular cyclopropanation using transition-metal catalysts (e.g., Rh or Cu) to form the fused cyclopropane-oxirane system, or (ii) Diels-Alder reactions with strained dienophiles followed by ring contraction. Evidence from similar bicyclic systems (e.g., ethyl 6-oxabicyclo[3.1.0]hexane carboxylate) highlights the use of stereoselective conditions to control the 1R,5S,6r configuration .
  • Key Challenges : Steric hindrance from the allyl and ethyl groups may reduce cyclization efficiency. Optimizing reaction temperature (e.g., −78°C to 25°C) and solvent polarity (e.g., THF vs. DCM) is critical .

Q. How can the stereochemical configuration of the compound be confirmed?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve absolute stereochemistry, as demonstrated for structurally related bicyclo[3.1.0]hexane derivatives . Complementary techniques include NOESY NMR to verify spatial proximity of substituents (e.g., allyl and ethyl groups) and chiral HPLC with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Q. What spectroscopic techniques are optimal for characterizing the 3-aminophenyl moiety?

  • Methodology :

  • FT-IR : Confirm the presence of primary amine (–NH2) via N–H stretching bands at ~3350–3300 cm<sup>−1</sup>.
  • <sup>1</sup>H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ ~5 ppm, broad singlet).
  • HRMS-ESI : Validate molecular weight (e.g., [M+H]<sup>+</sup> ion) with <1 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for similar bicyclo[3.1.0]hexane derivatives?

  • Methodology :

  • Dose-Response Analysis : Compare minimum inhibitory concentration (MIC) values across bacterial strains (e.g., S. aureus vs. E. coli) to identify strain-specific effects, as seen in Cr(III)-complexed bicyclic compounds .
  • Resistance Profiling : Test against β-lactamase-producing strains to assess stability to enzymatic degradation, referencing pharmacopeial standards for β-lactam analogs .
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., penicillin-binding proteins) and rationalize discrepancies in activity .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via RP-HPLC (C18 column, acetonitrile/water gradient).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition pathways (e.g., loss of allyl or ethyl groups above 150°C) .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and quantify photodegradation products using LC-MS .

Q. How can synthetic inconsistencies in the allylation step be mitigated?

  • Methodology :

  • Catalyst Screening : Test Pd(0) (e.g., Pd(PPh3)4) vs. Ni(0) catalysts for regioselective allylation of the 3-azabicyclo core.
  • Protecting Groups : Temporarily protect the 3-aminophenyl group with Boc (tert-butoxycarbonyl) to prevent side reactions during allylation .
  • In Situ Monitoring : Use ReactIR to track reaction progress and optimize stoichiometry (allyl bromide:amine ratio ~1.2:1) .

Q. What strategies enable chiral resolution of the compound’s diastereomers?

  • Methodology :

  • Chiral Stationary Phases : Use Daicel Chiralpak IG with heptane/ethanol (90:10) for baseline separation.
  • Kinetic Resolution : Employ lipase-catalyzed acyl transfer (e.g., Candida antarctica Lipase B) to selectively modify one enantiomer .
  • NMR Chiral Shift Reagents : Add Eu(hfc)3 to split <sup>19</sup>F signals in fluorine-containing analogs .

Method Development & Validation

Q. How to develop a validated RP-HPLC method for quantifying this compound in biological matrices?

  • Methodology :

  • Column : Waters XBridge C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (20–80% B over 15 min).
  • Validation Parameters :
  • Linearity : R<sup>2</sup> >0.99 over 1–100 µg/mL.
  • LOQ : 0.5 µg/mL (S/N ≥10).
  • Recovery : 85–115% in plasma/spiked urine .

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